![molecular formula C22H28N2O4S B2389209 1-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol CAS No. 1448064-79-6](/img/structure/B2389209.png)
1-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential as a therapeutic agent for various diseases. TAK-659 is a kinase inhibitor that specifically targets the Bruton's tyrosine kinase (BTK) pathway, which plays a crucial role in B-cell receptor signaling.
Scientific Research Applications
Hemiaminal Substrates and Sulfur Ylides
Hemiaminals, when reacted with phenyl-stabilized chiral sulfur ylides, lead to the direct asymmetric synthesis of functionalized pyrrolidines. This process showcases high enantioselectivity. By isolating the intermediate epoxide and treating it with TMSOTf, the reaction can be steered towards the production of piperidines instead, demonstrating the versatility of hemiaminals in the synthesis of these heterocycles (Kokotos & Aggarwal, 2006).
Stereoselective Synthesis of Hydroxypyrrolidines and Hydroxypiperidines
Through intramolecular conjugate addition of N-substituted γ-oxygenated-α,β-unsaturated phenyl sulfones, cis and trans 2,3-disubstituted pyrrolidines and piperidines can be prepared stereoselectively. The optimal selectivities for cis configurations come from alcohols, while trans configurations are best achieved from OTIPS derivatives (Carretero, Arrayás & Gracia, 1996).
Activated Nitriles in Heterocyclic Chemistry
Utilizing 4-(piperidin-1-sulfonyl)phenyl hydrazone as a starting material, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety have been synthesized. Some of these compounds exhibit antimicrobial activity, highlighting the potential of activated nitriles in the development of heterocyclic compounds with biological applications (Ammar et al., 2004).
N-Acyl and N-Sulfonyl Groups in Anodic Methoxylation
The study of N-acyl and N-sulfonyl groups in piperidines through cyclic voltammetry and anodic methoxylation reveals the influence of these substituents on the electrochemical behavior and the methoxylation process. This research provides insights into the role of N-substituents in modifying the reactivity of piperidine derivatives, which is significant for synthetic applications in medicinal chemistry (Golub & Becker, 2015).
properties
IUPAC Name |
1-[1-[4-(2-methylphenoxy)phenyl]sulfonylpiperidin-4-yl]pyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-17-4-2-3-5-22(17)28-20-6-8-21(9-7-20)29(26,27)24-14-10-18(11-15-24)23-13-12-19(25)16-23/h2-9,18-19,25H,10-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHLSWBFNZQAMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)N4CCC(C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.